Cas no 4792-67-0 (ethyl 5-chloro-1H-indole-2-carboxylate)

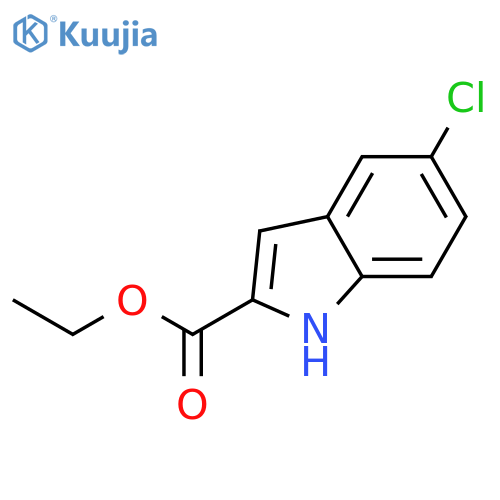

4792-67-0 structure

商品名:ethyl 5-chloro-1H-indole-2-carboxylate

ethyl 5-chloro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-chloro-2-indolecarboxylate

- Ethyl 5-chloroindole-2-carboxylate

- 5-Chloroindole-2-Carboxylic Acid Ethyl Ester

- 2-CARBETHOXY-5-CHLOROINDOLE

- ethyl 5-chloro-1H-indole-2-carboxylate

- Ethyl-5-chloroindole-2-carboxylate

- 5-Chloroindole-2-carboxylic acid ethyl

- 2-(Ethoxycarbonyl)-5-chloro-indole

- 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester

- LWKIFKYHCJAIAB-UHFFFAOYSA-N

- 5-chloro-1H-indole-2-carboxylic acid ethyl ester

- NSC94209

- PubChem7173

- 5-chloroindole-2-carboxylicacidethylester

- 5-chloro-2

- AC-3602

- PB42892

- 4792-67-0

- MFCD00005610

- NSC 94209

- AMY2902

- NS00031738

- A7316

- 5-Cl-ICA-OEt

- ethyl 5-chloro-indole-2-carboxylate

- Ethyl 5-chloro-2-indole-carboxylate

- 5-chloro-2-Indolecarboxylic Acid Ethyl Ester

- Ethyl-5-chloroindol-2-carboxylate

- AB01332407-02

- ethyl 5-chloro-1H-indole-2-carboxylate;Ethyl 5-chloroindole-2-carboxylate

- EINECS 225-345-6

- Ethyl 5-chloro-1H-indole-2-carboxylate #

- EN300-261669

- AKOS000430565

- CS-W001969

- FT-0601297

- Ethyl 5-chloro-2-indolecarboxylate, 97%

- BB 0305524

- ethyl5-chloro-1H-indole-2-carboxylate

- InChI=1/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

- Q-102569

- Indole-2-carboxylic acid, 5-chloro-, ethyl ester

- NCGC00341509-01

- SCHEMBL42366

- SY007648

- LWKIFKYHCJAIAB-UHFFFAOYSA-

- NSC-94209

- 5-chloro-1h indole-2-carboxylic acid ethyl ester

- FS-2413

- E0696

- DTXSID90197352

- C-4600

- STK051034

- BBL012857

- DB-007026

-

- MDL: MFCD00005610

- インチ: 1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

- InChIKey: LWKIFKYHCJAIAB-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])N2[H]

- BRN: 170255

計算された属性

- せいみつぶんしりょう: 223.04000

- どういたいしつりょう: 223.04

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 42.1

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: イエローパウダ

- 密度みつど: 1.2405 (rough estimate)

- ゆうかいてん: 168.0 to 172.0 deg-C

- ふってん: 375°C at 760 mmHg

- フラッシュポイント: 180.6℃

- 屈折率: 1.5500 (estimate)

- PSA: 42.09000

- LogP: 2.99800

- ようかいせい: 自信がない

ethyl 5-chloro-1H-indole-2-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

ethyl 5-chloro-1H-indole-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 5-chloro-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033386-5g |

Ethyl 5-chloro-1H-indole-2-carboxylate |

4792-67-0 | 98% | 5g |

¥56.00 | 2024-05-12 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17554-5g |

Ethyl 5-chloroindole-2-carboxylate, 98% |

4792-67-0 | 98% | 5g |

¥3025.00 | 2023-03-16 | |

| eNovation Chemicals LLC | D504603-1g |

ethyl 5-chloro-1H-indole-2-carboxylate |

4792-67-0 | 97% | 1g |

$200 | 2023-09-01 | |

| Enamine | EN300-261669-5g |

ethyl 5-chloro-1H-indole-2-carboxylate |

4792-67-0 | 5g |

$206.0 | 2023-09-14 | ||

| TRC | C367030-25g |

5-Chloroindole-2-carboxylic Acid Ethyl Ester |

4792-67-0 | 25g |

$ 315.00 | 2022-04-01 | ||

| TRC | C367030-100g |

5-Chloroindole-2-carboxylic Acid Ethyl Ester |

4792-67-0 | 100g |

$ 995.00 | 2022-04-01 | ||

| Chemenu | CM103264-100g |

Ethyl 5-chloro-1H-indole-2-carboxylate |

4792-67-0 | 95+% | 100g |

$112 | 2021-08-06 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007648-10g |

Ethyl 5-Chloroindole-2-carboxylate |

4792-67-0 | ≥98% | 10g |

¥90.00 | 2024-07-09 | |

| Ambeed | A258014-100g |

Ethyl 5-chloro-1H-indole-2-carboxylate |

4792-67-0 | 98% | 100g |

$113.0 | 2024-04-15 | |

| eNovation Chemicals LLC | D402931-1kg |

Ethyl 5-chloro-2-indolecarboxylate |

4792-67-0 | 97% | 1kg |

$1800 | 2024-06-05 |

ethyl 5-chloro-1H-indole-2-carboxylate 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

4792-67-0 (ethyl 5-chloro-1H-indole-2-carboxylate) 関連製品

- 4491-33-2(Ethyl quinoline-2-carboxylate)

- 16382-15-3(ethyl 5-methyl-1H-indole-2-carboxylate)

- 3770-50-1(Ethyl indole-2-carboxylate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2039-76-1(3-Acetylphenanthrene)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4792-67-0)ethyl 5-chloro-1H-indole-2-carboxylate

清らかである:99%

はかる:500g

価格 ($):501.0